molecular formula C4H3ClF4O B1218302 Aliflurane CAS No. 56689-41-9

Aliflurane

Cat. No.: B1218302
CAS No.: 56689-41-9
M. Wt: 178.51 g/mol
InChI Key: LZKANMYVPJZLEW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aliflurane involves the fluorination of cyclopropane derivatives. One common method includes the reaction of 1-chloro-1,2,2,3-tetrafluorocyclopropane with methanol under controlled conditions to introduce the methoxy group . The reaction typically requires a catalyst and is conducted under anhydrous conditions to prevent hydrolysis of the intermediate compounds.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade fluorinating agents and methanol, with stringent control over reaction conditions to ensure high yield and purity. The process would also include purification steps such as distillation and recrystallization to isolate the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of various oxidation products.

    Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of the fluorinated cyclopropane ring.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used under controlled conditions.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products:

    Oxidation: Products include various alcohols and ketones depending on the extent of oxidation.

    Reduction: Reduced forms of this compound with fewer halogen atoms.

    Substitution: Substituted cyclopropane derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Aliflurane has been primarily studied for its potential use as an inhalational anesthetic . Although it was never marketed, its unique properties have made it a subject of interest in various fields:

    Chemistry: this compound serves as a model compound for studying the reactivity of fluorinated cyclopropanes.

    Biology: Its interactions with biological membranes and proteins are of interest for understanding the effects of halogenated anesthetics.

    Medicine: Research into its anesthetic properties has provided insights into the development of safer and more effective anesthetics.

    Industry: The compound’s stability and reactivity make it useful in the synthesis of other fluorinated organic compounds.

Mechanism of Action

Aliflurane exerts its effects by modulating the activity of various ion channels and receptors in the nervous system . It is believed to enhance the activity of gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission. This results in the suppression of neuronal activity, producing the anesthetic effect. Additionally, this compound may interact with other targets such as calcium channels and potassium channels, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

  • Isoflurane
  • Sevoflurane
  • Desflurane
  • Halothane
  • Enflurane

Comparison: Aliflurane shares many properties with other fluorinated inhalational anesthetics such as isoflurane and sevoflurane . it is unique in its specific substitution pattern on the cyclopropane ring, which influences its pharmacokinetics and pharmacodynamics. Unlike isoflurane and sevoflurane, this compound was never marketed, possibly due to its pharmacological profile or safety concerns. Its unique structure makes it a valuable compound for research, particularly in understanding the structure-activity relationships of halogenated anesthetics.

Properties

IUPAC Name

1-chloro-1,2,2,3-tetrafluoro-3-methoxycyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClF4O/c1-10-4(9)2(5,6)3(4,7)8/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKANMYVPJZLEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C(C1(F)Cl)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866580
Record name 1-Chloro-1,2,2,3-tetrafluoro-3-methoxycyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56689-41-9
Record name Aliflurane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56689-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aliflurane [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056689419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-1,2,2,3-tetrafluoro-3-methoxycyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALIFLURANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1069WKM8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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